2,3,4,5,6-Pentachlorobenzenesulfonic acid
Overview
Description
2,3,4,5,6-Pentachlorobenzenesulfonic acid (PCBS) is a chemical compound that belongs to the family of chlorobenzenesulfonic acids. It is a highly toxic and persistent environmental pollutant that has been found to have harmful effects on human health and the environment. PCBS is widely used in the chemical industry for the production of dyes, pigments, and other chemical compounds.
Scientific Research Applications
Synthesis and Chemical Transformations
- Updating of Pentachlorobenzenesulfonic Acid : This study delves into the synthesis routes and transformations of pentachlorobenzenesulfonic acid, including its conversion to anhydride and other derivatives under different conditions (Armet et al., 1988).
Environmental Applications and Reactions
- Reductive Dechlorination by Vitamin B12 : Pentachlorobenzenesulfonic acid is involved in the reductive dechlorination processes. Vitamin B12 has been used in an aqueous biomimetic model system to study the dechlorination of such compounds (Assaf-Anid et al., 1992).
Pharmaceutical and Biological Applications
- Genetic Encoding for Stable Protein Interactions : Para-pentafluorosulfanyl phenylalanine, a derivative of pentachlorobenzenesulfonic acid, has been used in genetic encoding for site-specific incorporation into proteins. This illustrates the potential of such compounds in structural biology and in-vivo studies (Qianzhu et al., 2020).
Catalysis and Organic Synthesis
- Catalytic Conversion of Glucose : SO4²-/ZrO2 and SO4²-/ZrO2–Al2O3 solid acid catalysts, potentially derived from pentachlorobenzenesulfonic acid, have been used in the conversion of glucose to 5-hydroxymethylfurfural. This highlights the role of such compounds in catalysis and organic synthesis (Yan et al., 2009).
Chemical Analysis and Spectroscopy
- Spectroscopic Analysis : Studies involving 2,3,4,5,6-Pentafluoro-trans-cinnamic acid, related to pentachlorobenzenesulfonic acid, have been conducted using FT-IR and Laser-Raman spectroscopy for understanding the vibrational frequencies and geometric parameters (Sert et al., 2014).
properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl5O3S/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGQVPLFCQARQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00326313 | |
Record name | 2,3,4,5,6-pentachlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40707-29-7 | |
Record name | NSC526655 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526655 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5,6-pentachlorobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00326313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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